(E)-Methyl 3-(3-chlorophenyl)acrylate
Overview
Description
(E)-Methyl 3-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C10H9ClO2 It is an ester derivative of 3-(3-chlorophenyl)acrylic acid and is characterized by the presence of a chlorine atom on the phenyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(3-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chlorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Heck reaction, where 3-chlorobenzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds via a palladium-catalyzed coupling mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(3-chlorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-(3-chlorophenyl)acrylic acid
Reduction: 3-(3-chlorophenyl)propanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
(E)-Methyl 3-(3-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of polymers and coatings with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used as an intermediate in the synthesis of pharmaceutical compounds.
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(3-chlorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of the ester and chlorine functional groups allows it to undergo a range of transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-chlorophenyl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.
Ethyl 3-(3-chlorophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-chlorophenyl)acrylate: Similar structure but with the chlorine atom in the para position on the phenyl ring.
Uniqueness
(E)-Methyl 3-(3-chlorophenyl)acrylate is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the acrylate moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for targeted applications in organic synthesis and material science.
Properties
IUPAC Name |
methyl (E)-3-(3-chlorophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCTYRQOMYMCCU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263395 | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24583-84-4 | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24583-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.